![molecular formula C20H17ClN4O2S B2752215 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione CAS No. 359692-57-2](/img/structure/B2752215.png)
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione core, which is a type of heterocyclic aromatic organic compound . The molecule also contains a phenylsulfanyl group and a 2-chlorophenylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The purine-2,6-dione core is a bicyclic structure, and the phenylsulfanyl and 2-chlorophenylmethyl groups would add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For instance, the phenylsulfanyl group might undergo oxidation reactions, and the purine core might participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups might make it somewhat soluble in polar solvents .Applications De Recherche Scientifique
Ring Cleavage and Reactivity Studies
- The study of ring cleavage reactions in related dione derivatives, such as 1,3-oxazine-2, 4(3H)-diones, reveals insights into the reactivity and potential transformations of similar compounds (Kinoshita et al., 1989).
Biotransformation in Microbial Activity
- Research into the biotransformation of dimethylbenzothiophenes by Pseudomonas strains demonstrates the microbial degradation potential of sulfur heterocycles, which is relevant for understanding the environmental impact and degradation pathways of similar sulfur-containing compounds (Kropp et al., 1996).
Synthesis and Evaluation of Derivatives
- Studies on the synthesis of various derivatives, such as 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, and their evaluation for inhibitory activities, provide a foundation for exploring the pharmacological potential of related compounds (Niwata et al., 1997).
Application in Antimicrobial and Antiviral Activities
- The synthesis of novel derivatives, such as 6-substituted 7-(het)aryl-7-deazapurine ribonucleosides, and their evaluation for antimicrobial and anti-HCV activity highlight the therapeutic potential of these compounds in treating infectious diseases (Nauš et al., 2014).
Structural Analysis and Molecular Interactions
- Studies on the structures and molecular interactions of related compounds, like 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, offer insights into the molecular configuration and potential applications in material science and drug design (Low et al., 2002).
Mécanisme D'action
Orientations Futures
The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing side effects. If it’s used in materials science, future work might aim to optimize its properties for specific applications .
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-6-7-11-15(13)21)19(22-17)28-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUNNJJYJSHWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

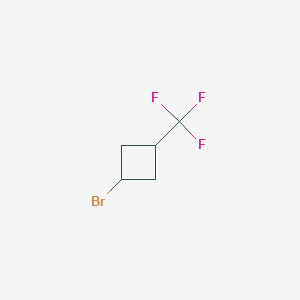
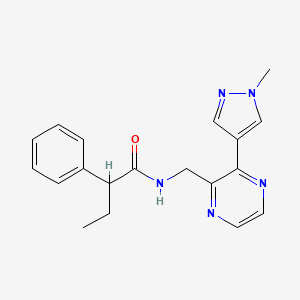

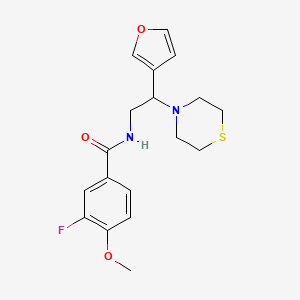
![2-methyl-4-[3-(trifluoromethyl)benzyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2752136.png)
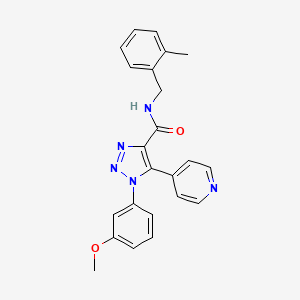

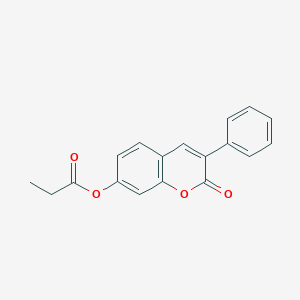

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2752145.png)
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)
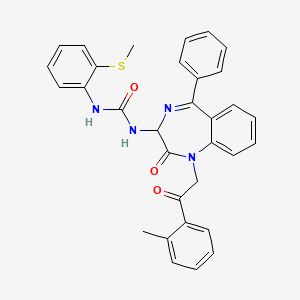
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2752153.png)
![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)